

An In-depth Technical Guide to the Chemical Structure and Properties of Pyridate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyridate

Cat. No.: B1679944

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridate is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in various crops. Chemically classified as a phenyl-pyridazine derivative, its herbicidal activity stems from the inhibition of photosystem II, a critical process in plant photosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies related to **Pyridate**. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Chemical Identity and Structure

Pyridate, scientifically known as O-(6-chloro-3-phenylpyridazin-4-yl) S-octyl carbonothioate, is an organic compound with the molecular formula $C_{19}H_{23}ClN_2O_2S$.^{[1][2]} It belongs to the pyridazine class of chemicals.^{[1][3]}

Table 1: Chemical Identifiers of **Pyridate**

Identifier	Value
IUPAC Name	(6-chloro-3-phenylpyridazin-4-yl) octylsulfanylformate[1]
CAS Number	55512-33-9[1]
Molecular Formula	C ₁₉ H ₂₃ ClN ₂ O ₂ S[1]
Molecular Weight	378.9 g/mol [1]
Synonyms	Fenpyrate, Lentagran, Tough, CL-11344[1][3]

The chemical structure of **Pyridate** consists of a 6-chloro-3-phenylpyridazine ring linked to an S-octyl carbonothioate group.

Physicochemical Properties

The physical and chemical properties of **Pyridate** are crucial for its formulation, application, and environmental fate.

Table 2: Physicochemical Properties of **Pyridate**

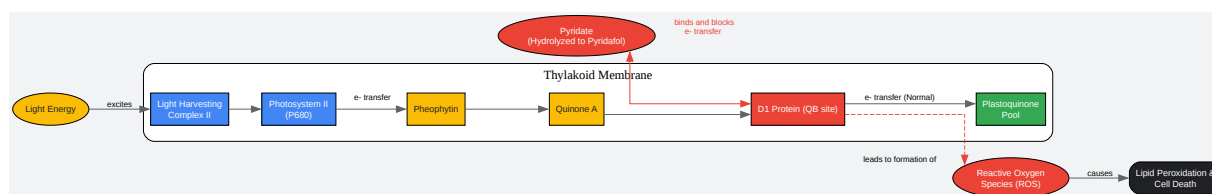
Property	Value
Melting Point	27 °C[3]
Boiling Point	220 °C at 0.1 mmHg
Water Solubility	1.49 mg/L (at 20°C, pH 7)
LogP (Octanol-Water Partition Coefficient)	6.61 (calculated)
Vapor Pressure	9.75 x 10 ⁻¹⁰ mmHg[3]
Appearance	Oily brown liquid

Herbicidal Activity and Mechanism of Action

Pyridate is a selective contact herbicide that is primarily absorbed through the leaves of the plant.[4] Its mode of action is the inhibition of photosynthetic electron transport at photosystem

II (PSII).[1][4]

Upon entering the plant, **Pyridate** is hydrolyzed to its active metabolite, 6-chloro-3-phenylpyridazine-4-ol (pyridafof). This active form then binds to the D1 protein of the photosystem II complex in the chloroplast thylakoid membranes. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), thereby interrupting the entire photosynthetic process. The blockage of electron transport leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of herbicidal action, such as chlorosis and necrosis.



[Click to download full resolution via product page](#)

Caption: Inhibition of Photosystem II by **Pyridate**'s active metabolite.

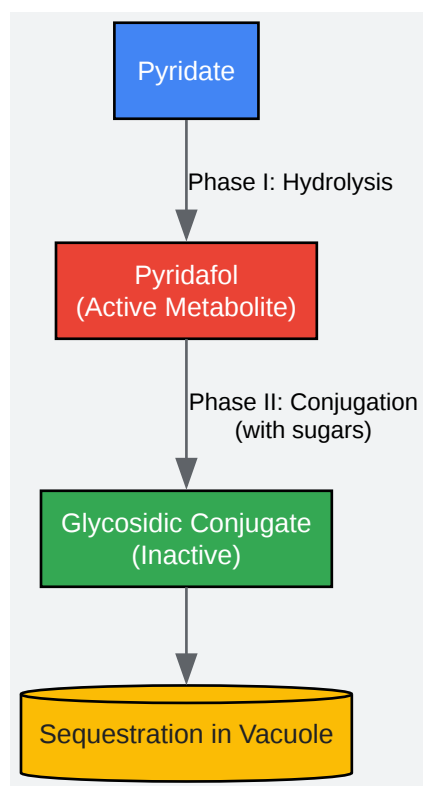
Metabolism in Plants

The selectivity of **Pyridate** is attributed to the differential metabolism between crop plants and weeds. Tolerant plants can rapidly detoxify the active metabolite, pyridafof.

The primary metabolic pathway involves a two-phase process:

- Phase I: Hydrolysis **Pyridate** is rapidly hydrolyzed to its herbicidally active metabolite, pyridafof (CL 9673).

- **Phase II: Conjugation** The active pyridafol is then detoxified through conjugation with sugars, such as glucose, to form inactive glycosidic conjugates. These conjugates are then sequestered within the plant cell, effectively removing the herbicide from its site of action.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **Pyridate** in tolerant plants.

Synthesis

The synthesis of **Pyridate** typically involves the reaction of 6-chloro-3-phenylpyridazin-4-ol with S-octyl carbonochloridothioate in the presence of a base, such as triethylamine, in an appropriate solvent like benzene.

Experimental Protocols

Determination of Melting Point

Principle: The melting point is determined by packing the sample in a capillary tube and heating it in a calibrated apparatus. The temperature range from the first sign of melting to the complete liquefaction is recorded.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Spatula
- Mortar and pestle

Procedure:

- Ensure the **Pyridate** sample is pure and dry. If necessary, pulverize a small amount of the sample to a fine powder using a mortar and pestle.
- Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 27°C.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (T1).
- Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2).
- The melting point is reported as the range T1-T2.

Determination of Water Solubility (Flask Method)

Principle: An excess amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus:

- Constant temperature water bath with shaker
- Flasks with stoppers
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm)

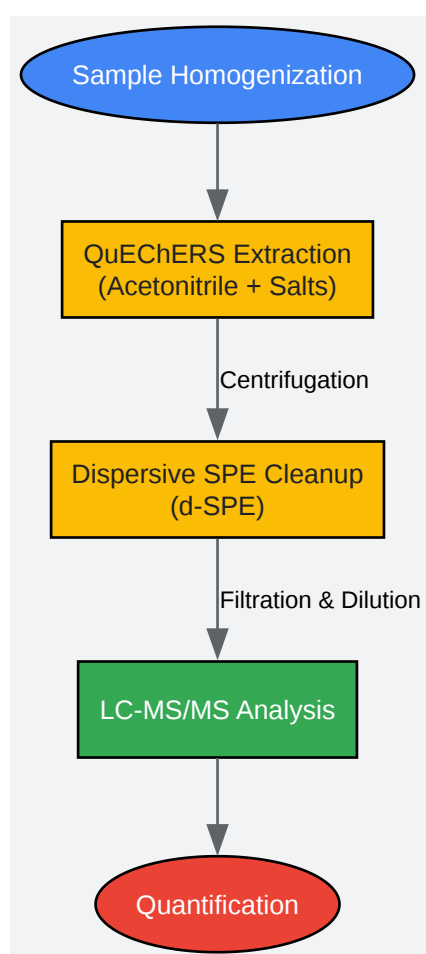
Procedure:

- Add an excess amount of **Pyridate** to a flask containing a known volume of deionized water.
- Place the flask in a constant temperature water bath shaker set at 20°C.
- Shake the flask for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
- After shaking, allow the flask to stand in the water bath for at least 24 hours to allow undissolved material to settle.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.
- Centrifuge the aliquot to further remove any suspended particles.
- Filter the supernatant through a syringe filter.
- Dilute the filtered solution to a suitable concentration for HPLC analysis.
- Prepare a series of standard solutions of **Pyridate** of known concentrations.
- Analyze the standard solutions and the sample solution by HPLC.

- Construct a calibration curve from the standard solutions and determine the concentration of **Pyridate** in the sample solution.

Analytical Determination of Pyridate and its Metabolite Pyridafol in Plant Material

Principle: This method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of **Pyridate** residues.

Procedure:

- Sample Preparation: Homogenize a representative sample of the plant material.

- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant.
 - Transfer it to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.
 - Vortex for 30 seconds.
 - Centrifuge for 5 minutes.
- Analysis:
 - Take the final extract, filter it, and dilute as necessary.
 - Inject the sample into an LC-MS/MS system for separation and detection of **Pyridate** and Pyridafol.
 - Quantify the analytes using a matrix-matched calibration curve.

Toxicology

Pyridate exhibits low to moderate acute toxicity in mammals. The primary target of toxicity appears to be the nervous system.

Table 3: Acute Toxicity of **Pyridate**

Test	Species	Route	Value
LD ₅₀	Rat (male)	Oral	1970 mg/kg
LD ₅₀	Rat (female)	Oral	2400 mg/kg
LD ₅₀	Mouse	Oral	>10,000 mg/kg
LD ₅₀	Rabbit	Dermal	>3450 mg/kg

Conclusion

Pyridate is an effective herbicide with a well-understood mechanism of action. Its chemical and physical properties, along with its metabolic fate in plants, contribute to its selective herbicidal activity. The analytical methods described provide a robust framework for its detection and quantification in various matrices. This technical guide serves as a valuable resource for professionals involved in the research, development, and regulation of this important agricultural chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridate (Ref: CL 11344) [sitem.herts.ac.uk]
- 2. Pyridate | C₁₉H₂₃CIN₂O₂S | CID 41463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Pyridate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679944#chemical-structure-and-properties-of-pyridate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com